(2R,4R)-APDC

mGluR pharmacology G-protein coupled receptors receptor subtype selectivity

When investigating group II mGluR signaling, non-selective agonists like (1S,3R)-ACPD confound results by activating PLC-coupled mGluR1/5 and ionotropic receptors. (2R,4R)-APDC eliminates this ambiguity with >250-fold selectivity for mGluR2/3 over group I/III mGluRs and zero phosphoinositide hydrolysis activity. Key advantages: • Selective Gi/o-coupled cAMP modulation without off-target mGluR activation • Central activity after systemic dosing (ip, oral) for behavioral studies • Stereospecific control: inactive (2S,4S)-, (2R,4S)-, (2S,4R)-isomers available as negative controls

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
CAS No. 169209-63-6
Cat. No. B1663683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-APDC
CAS169209-63-6
Synonyms2R,4R-4-aminopyrrolidine-2,4-dicarboxylate
2R,4R-APDC
4-aminopyrrolidine-2,4-dicarboxylic acid
ACPT-III
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(NCC1(C(=O)O)N)C(=O)O
InChIInChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1
InChIKeyXZFMJVJDSYRWDQ-AWFVSMACSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4R)-APDC Pharmacological Profile


(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid, commonly referred to as (2R,4R)-APDC, is a conformationally constrained, aza-substituted analog of the nonselective metabotropic glutamate receptor (mGluR) agonist (1S,3R)-ACPD [1]. It is chemically defined as a pyrrolidinedicarboxylic acid with two defined stereocenters at the 2R and 4R positions. The compound functions as a highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are G-protein coupled receptors negatively coupled to adenylate cyclase [1][2]. It exhibits minimal to no activity at group I (mGlu1, mGlu5) or group III (mGlu4, mGlu6, mGlu7, mGlu8) mGluRs, nor does it interact with ionotropic glutamate receptors (NMDA, AMPA, kainate) at relevant concentrations [1].

Target Engagement Selective group II mGluR (mGlu2/3) activation studies
Signaling Pathway cAMP inhibition assay context without PLC cross-activation
Stereochemical Requirement Exclusive (2R,4R) enantiomer for mGluR binding activity
Research Model In vivo anticonvulsant & neuroprotection endpoint studies

Why Substitutes Fail for (2R,4R)-APDC


Generic substitution among group II mGluR agonists or APDC isomers is scientifically invalid due to profound differences in receptor subtype selectivity, stereospecific binding, and functional signaling bias. While compounds like LY354740 and DCG-IV also target mGluR2/3, they exhibit nanomolar potencies and distinct subtype preferences (e.g., LY354740 is 6-fold selective for mGlu2 over mGlu3; DCG-IV acts as a competitive antagonist at group I and III mGluRs) [1][2]. Furthermore, the three alternative stereoisomers of APDC—(2S,4S)-, (2R,4S)-, and (2S,4R)-APDC—are devoid of significant mGluR binding affinity, demonstrating that biological activity is exquisitely stereospecific [3]. Substituting (2R,4R)-APDC with a nonselective agonist like (1S,3R)-ACPD introduces confounding activation of phospholipase C-coupled receptors (e.g., mGluR1/5) and ionotropic glutamate receptors, thereby obscuring experimental interpretation [1][4]. Therefore, (2R,4R)-APDC remains a unique pharmacological probe for selectively interrogating mGluR2/3-mediated inhibition of adenylate cyclase.

Stereoisomer (2S,4S)-, (2R,4S)- or (2S,4R)-APDC isomers may lack significant mGluR binding affinity, leading to false-negative results.
Group II Agonist LY354740 or DCG-IV may introduce distinct mGlu2/3 subtype preferences and off-target antagonism, shifting assay interpretation.
Nonselective Agonist (1S,3R)-ACPD can activate group I mGluRs and PLC-coupled pathways, confounding cAMP-specific endpoint analysis.

Quantitative Differentiation Evidence


Group II mGluR Subtype Selectivity

(2R,4R)-APDC demonstrates high selectivity for group II metabotropic glutamate receptors (mGluR2 and mGluR3) over group I and group III receptors. Its EC50 values for human mGlu2 and mGlu3 are 0.4 μM and 0.4 μM, respectively, while EC50 values for mGlu1, mGlu5, mGlu4, and mGlu7 exceed 100 μM, representing a >250-fold selectivity window . In contrast, the nonselective mGluR agonist (1S,3R)-ACPD activates multiple mGluR subtypes and also modulates phosphoinositide hydrolysis (EC50 = 27.7 ± 5.2 μM) [1]. This quantitative selectivity profile is a primary differentiator from broader-spectrum agonists.

Group II Subtype Selectivity
Head-to-head
>250-fold selectivity for mGlu2/3 vs. group I/III
Reported mGlu2/3 pathway selectivity context
Recombinant human mGluR cAMP/PI hydrolysis assays
mGluR pharmacology G-protein coupled receptors receptor subtype selectivity

Stereospecific Binding Affinity

The biological activity of APDC is exquisitely stereospecific. Among the four synthesized stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate, only (2R,4R)-APDC exhibits significant binding affinity for metabotropic glutamate receptors, with an IC50 of 6.49 ± 1.21 μM in ACPD-sensitive [³H]glutamate binding assays [1]. The other three isomers—(2S,4S)-, (2R,4S)-, and (2S,4R)-APDC—showed no measurable mGluR binding affinity under identical conditions [1]. This stereospecificity underscores the requirement for precisely the (2R,4R) enantiomer in any study aiming to interrogate group II mGluR function.

Stereospecific Binding
Head-to-head
IC50 = 6.49 μM for (2R,4R)-APDC; other isomers inactive
Stereochemical-control study fit confirmed
[³H]glutamate binding, rat brain membranes
stereochemistry enantioselectivity pharmacological tool

Functional Signaling Bias

(2R,4R)-APDC selectively inhibits forskolin-stimulated cAMP formation without activating phospholipase C (PLC)-mediated phosphoinositide (PI) hydrolysis. In the neonatal rat cerebral cortex, (2R,4R)-APDC at concentrations up to 100 μM failed to stimulate basal [³H]inositol monophosphate production, whereas (1S,3R)-ACPD stimulated PI hydrolysis with an EC50 of 27.7 ± 5.2 μM [1]. Both compounds inhibit cAMP formation (EC50 = 14.51 ± 5.54 μM for (2R,4R)-APDC vs. 8.17 ± 2.21 μM for (1S,3R)-ACPD) [1], but only (1S,3R)-ACPD engages the PLC pathway. This functional signaling bias defines (2R,4R)-APDC as a clean agonist for Gi/o-coupled, adenylate cyclase-inhibiting mGluRs.

Functional Signaling Bias
Head-to-head
No PI hydrolysis up to 100 μM; (1S,3R)-ACPD EC50 = 27.7 μM
Supports clean Gi/o-cAMP pathway isolation
Neonatal rat cerebral cortex slice assay
signal transduction biased agonism cAMP inhibition

In Vivo Anticonvulsant Efficacy

(2R,4R)-APDC demonstrates robust anticonvulsant activity in vivo following systemic administration. In a mouse model, intracerebral injection of (1S,3R)-ACPD (400 nmol) induced characteristic limbic seizures, whereas (2R,4R)-APDC alone (200–1600 nmol, ic) did not produce seizures [1]. Importantly, systemically administered (2R,4R)-APDC blocked (1S,3R)-ACPD-induced limbic seizures in a dose-dependent manner with an EC50 of 271 mg/kg (ip) [1]. In immature rats, low intracerebroventricular doses of (2R,4R)-APDC (0.05 nmol/side) provided pronounced anticonvulsant protection against homocysteic acid-induced seizures, an effect reversed by the group II mGluR antagonist LY341495 [2].

In Vivo Anticonvulsant Context
Reported
EC50 = 271 mg/kg (ip) seizure blockade; no proconvulsant effect
Seizure-model endpoint response context
Mouse limbic seizure model; systemic administration
epilepsy seizure models anticonvulsant

Neuroprotection in a Parkinson's Disease Model

In a rodent 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, delayed post-lesion treatment with (2R,4R)-APDC (10 nmol, intracerebral) resulted in robust neuroprotection of the nigrostriatal system [1]. This neuroprotection translated into functional recovery, as measured by improved forelimb use asymmetry and a reduction in (+)-amphetamine-induced rotation compared to vehicle-treated animals [1]. The beneficial effects were associated with a decrease in microglial markers in the substantia nigra pars compacta (SNc), suggesting an anti-inflammatory component to the mechanism [1]. In contrast, vehicle-treated animals exhibited progressive neurodegeneration and persistent motor deficits.

Neuroprotection Model Context
Reported
10 nmol (ic) post-lesion treatment improved functional recovery vs. vehicle
Supports neuroprotection model-response interpretation
Rodent 6-OHDA model; behavioral and histological endpoints
neuroprotection Parkinson's disease neuroinflammation

Targeted Research Applications


Isolating cAMP Inhibition via Group II mGluRs

(2R,4R)-APDC is the agonist of choice for studies requiring selective activation of mGluR2/3 receptors negatively coupled to adenylate cyclase. Its >250-fold selectivity window over group I and III mGluRs [1], combined with its complete lack of phosphoinositide hydrolysis activity [2], ensures that observed effects on cAMP levels can be unambiguously attributed to Gi/o-coupled group II mGluRs. This is particularly critical in native tissue preparations where multiple mGluR subtypes are co-expressed.

Systemically Active Agonist for In Vivo Studies

Unlike many peptide-based or peripherally restricted mGluR ligands, (2R,4R)-APDC is centrally active following systemic administration [1]. This property, validated by its dose-dependent anticonvulsant effects (EC50 = 271 mg/kg, ip) [1], makes it suitable for behavioral pharmacology, disease modeling, and proof-of-concept studies where oral or intraperitoneal dosing is required. Its systemic activity differentiates it from tool compounds that necessitate direct intracerebral delivery.

Anticonvulsant & Neuroprotection Research

For investigations into the role of group II mGluRs in seizure control and excitotoxicity, (2R,4R)-APDC provides a well-validated pharmacological agent. Its anticonvulsant efficacy has been demonstrated across multiple models, including blockade of limbic seizures at 271 mg/kg (ip) [1] and protection against homocysteic acid-induced seizures at 0.05 nmol/side (icv) [2]. Furthermore, its neuroprotective effects in the 6-OHDA Parkinson's disease model [3] support its use in studies of neurodegeneration and neuroinflammation.

Stereochemical Controls & Negative Experiments

The exclusive biological activity of the (2R,4R)-enantiomer [1] makes (2R,4R)-APDC an ideal compound for experiments requiring stereochemical controls. The other APDC isomers—(2S,4S)-, (2R,4S)-, and (2S,4R)-APDC—can be procured as inactive negative controls to confirm that observed effects are stereospecific and receptor-mediated. This is a critical consideration for rigorous pharmacological validation.

Application
Selection Property
Validation Focus
Group II mGluR cAMP inhibition studies
Receptor subtype selectivity profile
cAMP-specific endpoint without PLC cross-talk
Systemic in vivo behavioral pharmacology
Central activity post-systemic dosing
Seizure-model endpoint review
Excitotoxicity and neurodegeneration models
Neuroprotection assay response context
Model-response endpoint interpretation
Stereochemical control experiments
Enantiomer-specific mGluR binding
Inactive isomer comparator verification

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